

Wye-687: A Potent and Selective Dual mTORC1/mTORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Wye-687 is a potent, ATP-competitive small molecule inhibitor of the mechanistic target of rapamycin (mTOR) kinase. It distinguishes itself by effectively targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cell growth, proliferation, metabolism, and survival. This dual inhibitory action allows for a more comprehensive blockade of the mTOR signaling pathway compared to rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological effects of Wye-687, supported by experimental protocols and signaling pathway diagrams.

Chemical Structure and Physicochemical Properties

Wye-687 is a pyrazolopyrimidine derivative with the IUPAC name methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	methyl N-[4-[4-morpholin-4-yl- 1-[1-(pyridin-3- ylmethyl)piperidin-4- yl]pyrazolo[3,4-d]pyrimidin-6- yl]phenyl]carbamate	[1]
Synonyms	WYE 687	[2]
CAS Number	1062161-90-3	[1][3][4]
Molecular Formula	C28H32N8O3	[1][3][4]
Molecular Weight	528.61 g/mol	[1][3]
Molecular Weight (dihydrochloride)	601.53 g/mol	[2]
Solubility	Insoluble in water and ethanol; Soluble to 100 mM in DMSO and water (as dihydrochloride salt)	[2][4]
Purity	≥98% (HPLC)	[2]
Storage	Desiccate at room temperature	[2]

Mechanism of Action and Signaling Pathway

Wye-687 functions as an ATP-competitive inhibitor of the mTOR kinase domain.[2][4] This mechanism of action allows it to directly block the catalytic activity of mTOR, preventing the phosphorylation of its downstream substrates. A key feature of **Wye-687** is its ability to inhibit both mTORC1 and mTORC2 complexes.[1][5]

The mTOR signaling pathway is a central regulator of cellular processes. mTORC1, when activated, promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt at serine 473 (S473), as well as SGK and PKCα.

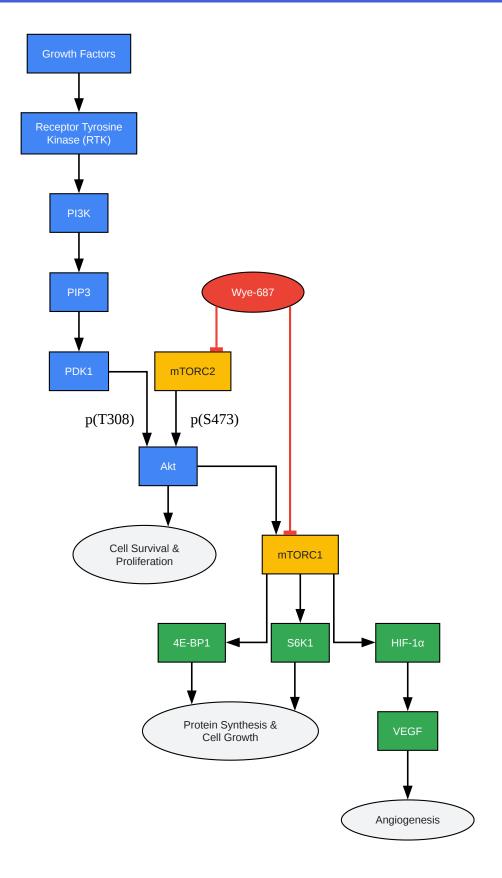






By inhibiting both complexes, **Wye-687** leads to a comprehensive shutdown of mTOR signaling. This results in the inhibition of phosphorylation of key downstream effectors of both mTORC1 (e.g., S6K) and mTORC2 (e.g., Akt at S473).[2][3]





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Figure 1: Wye-687 Inhibition of the mTOR Signaling Pathway.



Pharmacological Properties

Wye-687 exhibits potent inhibitory activity against mTOR with high selectivity over other kinases, particularly those in the PI3K family.

Parameter	Value	Reference
mTOR IC50	7 nM	[2][3][6]
ΡΙ3Κα ΙC50	81 nM (>100-fold selectivity vs mTOR)	[3][6]
РІЗКу ІС50	$3.11~\mu\text{M}$ (>500-fold selectivity vs mTOR)	[3][6]

In Vitro Activity

Wye-687 has demonstrated significant anti-proliferative effects across a variety of cancer cell lines.[3] Its mechanism of action involves the induction of G1 cell cycle arrest and, in some cases, selective apoptosis.[2][3] Furthermore, **Wye-687** has been shown to down-regulate the expression of angiogenic factors such as VEGF and HIF-1α in cancer cells.[2][3] Studies in acute myeloid leukemia (AML) cell lines, including HL-60 and U937, have shown that **Wye-687** potently inhibits cell survival and proliferation, and induces caspase-dependent apoptotic death.[5][6][7]

In Vivo Activity

Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of **Wye-687**. In a U937 leukemic xenograft model, oral administration of **Wye-687** at doses of 5 or 25 mg/kg daily significantly inhibited tumor growth.[6][7] At day 15, tumor sizes were reduced by 50% and 75% for the 5 mg/kg and 25 mg/kg dose groups, respectively, compared to the vehicle control.[6] These studies also indicated that the treatment was well-tolerated, with no significant toxicities observed.[6][7]

Experimental Protocols mTOR Kinase Assay (DELFIA Format)



This protocol describes a Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA) used to measure the inhibitory activity of **Wye-687** on purified FLAG-tagged mTOR.

Materials:

- Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, 0.5 mM DTT, 0.25 μM microcystin LR, and 100 μg/mL BSA.[3]
- Enzyme: Purified FLAG-TOR.[3]
- Substrate: His6-S6K.[3]
- ATP.
- Wye-687 or other test inhibitors dissolved in DMSO.
- Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, and 20 mM EGTA.[3]
- Detection Antibody: Europium-labeled monoclonal anti-P(T389)-p70S6K antibody.[3]
- DELFIA Enhancement Solution.[3]
- 96-well plates (MaxiSorp).

Procedure:

- Dilute the FLAG-TOR enzyme in the kinase assay buffer.
- In a 96-well plate, mix 12 μL of the diluted enzyme with 0.5 μL of the test inhibitor (Wye-687)
 or DMSO vehicle control.
- Initiate the kinase reaction by adding 12.5 μL of kinase assay buffer containing ATP and His6-S6K. The final reaction volume of 25 μL should contain 800 ng/mL FLAG-TOR, 100 μM ATP, and 1.25 μM His6-S6K.[3]
- Incubate the reaction plate for 2 hours at room temperature with gentle shaking.
- Terminate the reaction by adding 25 μL of Stop Buffer.



- Transfer 45 μL of the terminated reaction mixture to a MaxiSorp plate containing 55 μL of PBS.
- Allow the His6-S6K to attach to the plate for 2 hours.
- Aspirate the wells and wash once with PBS.
- Add 100 μL of DELFIA buffer containing 40 ng/mL of the Europium-labeled anti-P(T389)-S6K antibody.
- Incubate for 1 hour with gentle agitation.
- Aspirate the wells and wash four times with PBS containing 0.05% Tween 20 (PBST).
- Add 100 μL of DELFIA Enhancement solution to each well.
- Read the plates in a suitable plate reader (e.g., PerkinElmer Victor).
- Calculate the enzymatic activity and enzyme inhibition based on the obtained data.



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- To cite this document: BenchChem. [Wye-687: A Potent and Selective Dual mTORC1/mTORC2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684598#wye-687-chemical-structure-and-properties]

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